molecular formula C21H20ClNO4 B2708833 2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287263-20-9

2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No. B2708833
CAS RN: 2287263-20-9
M. Wt: 385.84
InChI Key: CAPDBLJLECHJRB-UHFFFAOYSA-N
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Description

The compound “2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid” is a complex organic molecule. It contains a bicyclo[1.1.1]pentane core, which is a highly strained and reactive structure . This core is substituted with a 2-chlorophenyl group and a phenylmethoxycarbonylamino acetic acid group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar bicyclo[1.1.1]pentane derivatives has been reported . These methods often involve palladium-catalyzed cross-coupling reactions . The synthesis of such compounds is often challenging due to the inherent strain of the bicyclic scaffold .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes are known to participate in various chemical reactions due to their high strain energy . They can undergo ring-opening reactions with nucleophiles, radicals, and electrophiles to give cyclobutanes and cyclobutenes .

Future Directions

Bicyclo[1.1.1]pentanes have been highlighted as bioisosteres for meta-substituted aromatic rings . Therefore, compounds like “2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid” could potentially find use in medicinal chemistry and drug discovery .

properties

IUPAC Name

2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c22-16-9-5-4-8-15(16)20-11-21(12-20,13-20)17(18(24)25)23-19(26)27-10-14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPDBLJLECHJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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